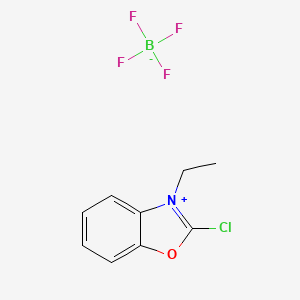

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-ethyl-1,3-benzoxazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClNO.BF4/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQZANYFUYLJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=C(OC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212578 | |

| Record name | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63212-53-3 | |

| Record name | Benzoxazolium, 2-chloro-3-ethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63212-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063212533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-ethylbenzoxazolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate synthesis protocol

An In-depth Technical Guide to the Synthesis and Application of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Introduction

This compound, hereafter referred to as CEBF, is a potent and versatile reagent in modern organic synthesis. As a salt, it is characterized by a highly electrophilic C2 carbon within the benzoxazolium ring system, making it an exceptional activating agent. Primarily, it is renowned for its ability to facilitate the conversion of alcohols to alkyl chlorides under mild conditions, a critical transformation in the synthesis of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of the synthesis, mechanism, safety protocols, and key applications of CEBF, designed for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is fundamental to its safe and effective use.

| Property | Value | Reference |

| CAS Number | 63212-53-3 | [1] |

| Molecular Formula | C₉H₉BClF₄NO | [1] |

| Molecular Weight | 269.43 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 131 °C | |

| Purity (Typical) | >97.0% |

Safety & Handling: A Self-Validating System of Precaution

CEBF is a hazardous substance that demands rigorous safety protocols. The inherent risks necessitate a self-validating approach where each step is conducted with full awareness of the potential dangers.

-

Primary Hazards: The compound is classified as acutely toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. Inhalation may lead to respiratory irritation.

-

Handling Protocols:

-

Work must be conducted in a well-ventilated fume hood.

-

Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield.

-

The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and locked location.

-

Avoid breathing dust; use appropriate respiratory protection if dust generation is unavoidable.

-

-

In Case of Exposure:

-

Skin/Hair: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

-

Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Rinse mouth thoroughly. Do NOT induce vomiting. Call a poison control center or physician immediately.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Core Synthesis Protocol

The synthesis of CEBF is a two-stage process that begins with the formation of a 2-chlorobenzoxazole precursor, followed by N-ethylation to yield the final product.

Part A: Synthesis of 2-Chlorobenzoxazole Precursor

The most direct method for synthesizing the 2-chlorobenzoxazole core involves the chlorination of 2-mercaptobenzoxazole using thionyl chloride (SOCl₂).

Experimental Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Reagents: Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (50 mL).

-

Catalysis: Add a few drops of dimethylformamide (DMF) to the suspension to catalyze the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by evaporation under reduced pressure.

-

Purification: The resulting crude product is purified by silica gel column chromatography to yield 2-chlorobenzoxazole as a colorless oil.[2]

Causality & Mechanism: The reaction proceeds via the conversion of the thione group into a reactive chlorosulfite intermediate by SOCl₂. The catalytic amount of DMF forms a Vilsmeier-Haack type reagent with SOCl₂, which accelerates this initial activation. Subsequent intramolecular attack and elimination of SO₂ and HCl yield the desired 2-chlorobenzoxazole.

Part B: N-Ethylation to form this compound

The final step involves the alkylation of the nitrogen atom in the benzoxazole ring. The choice of an ethylating agent that also provides the tetrafluoroborate counter-ion, such as triethyloxonium tetrafluoroborate, is mechanistically efficient.

Experimental Protocol:

-

Setup: Under an inert atmosphere (argon or nitrogen), dissolve the purified 2-chlorobenzoxazole from Part A in a suitable anhydrous solvent like dichloromethane (DCM) in a dry flask.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add an equimolar amount of triethyloxonium tetrafluoroborate portion-wise while stirring.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours until completion (monitored by TLC).

-

Isolation: The product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: The resulting solid is collected by filtration, washed with cold, dry diethyl ether to remove any unreacted starting material, and dried under vacuum. The final product is a white to off-white crystalline solid.

Causality & Mechanism: This is a classic SN2 reaction. The lone pair of electrons on the nitrogen atom of the 2-chlorobenzoxazole ring acts as a nucleophile, attacking the electrophilic ethyl group of the triethyloxonium tetrafluoroborate. This forms the N-ethyl bond and releases diethyl ether as a byproduct, yielding the stable this compound salt. The general principle of N-alkylation is a cornerstone in the synthesis of various benzoxazolium salts.[3]

Visualizing the Synthesis and Workflow

Caption: Two-stage synthesis of CEBF.

Caption: Laboratory workflow for CEBF synthesis.

Key Application: Conversion of Alcohols to Alkyl Chlorides

The primary utility of CEBF is in the stereospecific conversion of alcohols to their corresponding chlorides under exceptionally mild conditions, preserving sensitive functional groups within the substrate.

Mechanism of Action: The process is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic C2 carbon of the benzoxazolium cation. This forms a new intermediate where the alcohol is attached to the benzoxazole core. A base, such as triethylamine, is typically added to deprotonate the attached hydroxyl group. The chloride ion, present from a salt like tetraethylammonium chloride, then attacks the alkyl group of the original alcohol in an SN2 fashion. This displaces the now highly stable 3-ethyl-2-benzoxazolinone as a leaving group, resulting in the formation of the desired alkyl chloride with inversion of stereochemistry.

Example Experimental Protocol:

The following protocol demonstrates the conversion of 3β-cholestanol to its corresponding chloride:

-

Setup: To a stirred suspension of CEBF (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in anhydrous dichloromethane (2 mL), cooled to 0 °C under an argon atmosphere, add triethylamine (1.3 mmol) in dichloromethane (1 mL).

-

Substrate Addition: To the resulting yellow suspension, add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise.

-

Reaction: Stir the mixture at 0 °C for 4 hours.

-

Workup: Evaporate the solvent under reduced pressure. The residue can be directly purified by silica gel chromatography to yield the final alkyl chloride product.

Conclusion

This compound is an indispensable reagent for synthetic chemists, particularly in the fields of medicinal chemistry and natural product synthesis. Its reliable synthesis, though requiring careful handling of hazardous materials, is straightforward. The reagent's ability to activate alcohols for nucleophilic substitution under mild conditions, with predictable stereochemical outcomes, underscores its value. This guide provides the foundational knowledge for its safe synthesis, handling, and effective application, empowering researchers to leverage its full potential in their synthetic endeavors.

References

-

Cheerala, V. S., Mansuri, S., Sarkar, P., Rajput, D., & Kanvah, S. (2025). Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Cheerala, V. S., Mansuri, S., Sarkar, P., Rajput, D., & Kanvah, S. (2025). Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB01181G. Retrieved from [Link]

-

American Chemical Society. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US4517370A - Process for preparing 2-chlorobenzoxazoles.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-chlorobenzoxazole. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 63212-53-3. Retrieved from [Link]

- Google Patents. (n.d.). EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.

Sources

- 1. This compound | C9H9BClF4NO | CID 2724240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 3. Styryl benzoxazolium salts as environment-sensitive mitochondrial probes for imaging ferroptosis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate: Properties, Reactivity, and Applications

This guide provides a comprehensive overview of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, its reactivity profile, and its practical applications, supported by detailed experimental protocols and mechanistic insights.

Introduction: A Powerful Tool for Chemical Transformation

This compound, often utilized as a potent activating agent, facilitates a range of chemical transformations with notable efficiency and stereospecificity. Its utility is particularly pronounced in reactions involving the activation of hydroxyl groups, making it a valuable asset in the synthesis of complex molecules, including natural products.[1] This guide aims to provide a detailed exploration of this reagent, empowering researchers to effectively harness its synthetic potential.

Physicochemical Properties: A Snapshot

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉BClF₄NO | [2][3] |

| Molecular Weight | 269.43 g/mol | [2][3] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 131 °C | [1] |

| CAS Number | 63212-53-3 | [2][3] |

| IUPAC Name | 2-chloro-3-ethyl-1,3-benzoxazol-3-ium tetrafluoroborate | [2] |

Storage and Stability: To ensure its integrity, this compound should be stored in a freezer.[1]

Reactivity and Mechanism of Action

The synthetic utility of this compound stems from the electrophilic nature of the C2 carbon in the benzoxazolium ring system. This inherent reactivity allows it to act as an excellent activating agent for nucleophiles, most notably alcohols.

Activation of Alcohols: A Mechanistic Perspective

The primary application of this reagent lies in the activation of hydroxyl groups, facilitating their conversion into better leaving groups. The generally accepted mechanism involves the nucleophilic attack of the alcohol on the electrophilic C2 carbon of the benzoxazolium salt. This is followed by the expulsion of a stable 3-ethylbenzoxazol-2-one byproduct, leading to the formation of the desired product.

digraph "Mechanism_of_Alcohol_Activation" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Nodes

Reagent [label="2-Chloro-3-ethylbenzoxazolium\ntetrafluoroborate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Alcohol [label="R-OH\n(Alcohol)"];

Intermediate [label="Alkoxybenzoxazolium\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Base [label="Base\n(e.g., Triethylamine)"];

Product [label="Activated\nSubstrate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Byproduct [label="3-Ethylbenzoxazol-2-one\n(Byproduct)"];

Nucleophile [label="Nu⁻"];

FinalProduct [label="R-Nu\n(Final Product)"];

// Edges

Reagent -> Intermediate [label="+ R-OH"];

Alcohol -> Intermediate;

Base -> Intermediate [style=invis]; // for layout

Intermediate -> Product [label="- Byproduct"];

Product -> FinalProduct [label="+ Nu⁻"];

Nucleophile -> FinalProduct;

// Invisible edges for alignment

{rank=same; Reagent; Alcohol; Base;}

{rank=same; Intermediate; Nucleophile;}

{rank=same; Product; FinalProduct;}

}

***

This activation paves the way for subsequent nucleophilic substitution, enabling the stereospecific conversion of alcohols into a variety of other functional groups.

### 4. Applications in Organic Synthesis

The unique reactivity of this compound has been leveraged in a variety of synthetic contexts.

#### 4.1. Stereospecific Conversion of Alcohols to Alkyl Chlorides

A prime example of its application is the conversion of alcohols to alkyl chlorides. This transformation proceeds with high fidelity and is particularly useful for sensitive substrates where other chlorinating agents might lead to side reactions or racemization.

**Experimental Protocol: Conversion of 3β-Cholestanol to the Corresponding Alkyl Chloride**

This protocol serves as a representative example of the reagent's application. The causality behind the choice of reagents and conditions is crucial for successful execution. The use of triethylamine is to neutralize the generated tetrafluoroboric acid, while the low temperature helps to control the reaction rate and minimize potential side reactions.

**Step-by-Step Methodology:**

1. **Reaction Setup:** In a flame-dried, round-bottom flask under an argon atmosphere, suspend this compound (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in dichloromethane (2 mL).

2. **Cooling:** Cool the suspension to 0 °C using an ice bath.

3. **Base Addition:** Add triethylamine (1.3 mmol) in dichloromethane (1 mL) dropwise to the stirred suspension. The appearance of a yellow color is indicative of the reaction's initiation.

4. **Substrate Addition:** Add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise to the reaction mixture.

5. **Reaction Monitoring:** Stir the resulting mixture at 0 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

6. **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then directly purified by silica gel chromatography, eluting with hexane, to yield the desired alkyl chloride. This direct purification is often possible due to the clean nature of the reaction.

***

"dot">

```dot

digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Nodes

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Setup [label="Suspend Reagents\nin DCM at 0 °C"];

AddBase [label="Add Triethylamine\nin DCM"];

AddSubstrate [label="Add 3β-Cholestanol\nin DCM"];

React [label="Stir at 0 °C\nfor 4 hours"];

Workup [label="Evaporate Solvent"];

Purify [label="Silica Gel\nChromatography"];

End [label="End\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Setup;

Setup -> AddBase;

AddBase -> AddSubstrate;

AddSubstrate -> React;

React -> Workup;

Workup -> Purify;

Purify -> End;

}

**Caption:** Experimental workflow for alcohol chlorination.

Dehydration Reactions

This reagent is also effective in promoting dehydration reactions, for instance, in the stereospecific conversion of ketones to sensitive alkynes, which has been applied in the enantioselective synthesis of myrmicarin alkaloids.[1]

Spectroscopic Characterization

A definitive characterization of this compound relies on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons of the benzoxazole ring system.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ethyl carbons, the aromatic carbons, and the key electrophilic C2 carbon of the benzoxazolium core.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the aromatic C-H and C=C stretching vibrations of the benzoxazole ring, as well as vibrations associated with the tetrafluoroborate anion.

Safety and Handling

As a reactive chemical, proper handling of this compound is essential.

Hazard Statements:

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to activate hydroxyl groups under mild conditions with a high degree of stereochemical control makes it particularly suitable for the synthesis of complex and sensitive molecules. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, will enable researchers to confidently and effectively apply this powerful tool to their synthetic challenges.

References

Sources

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate CAS number 63212-53-3

An In-depth Technical Guide to 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Specialized Reagent for Modern Organic Synthesis

This compound (CEBF), registered under CAS number 63212-53-3, is a highly reactive crystalline solid that has carved a niche in advanced organic synthesis.[1][2][3] While not as universally known as common coupling reagents, its unique reactivity profile makes it an invaluable tool for specific, often challenging, chemical transformations. This guide provides a comprehensive overview of its properties, core applications, reaction mechanisms, and practical methodologies, designed for the discerning scientist in research and development.

The primary utility of CEBF lies in its ability to function as a powerful activating agent, most notably for the stereospecific conversion of alcohols into alkyl chlorides.[4] Its structure, featuring a positively charged benzoxazolium cation and a non-coordinating tetrafluoroborate anion, renders the C2-chloro substituent highly susceptible to nucleophilic attack, forming a reactive intermediate that facilitates subsequent transformations.[4] Beyond this core application, CEBF has demonstrated utility in the synthesis of complex natural products, specialized peptide coupling reactions, and even in the realm of materials science.[4]

Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. CEBF is a white to beige crystalline powder that is sensitive to both moisture and heat, necessitating careful storage and handling.[1][3][5]

| Property | Value | Source(s) |

| CAS Number | 63212-53-3 | [1][2] |

| Molecular Formula | C₉H₉BClF₄NO | [2][6][7] |

| Molecular Weight | 269.43 g/mol | [1][2][7] |

| Appearance | White to Almost white powder to crystal | [5][8] |

| Melting Point | 187-190 °C (lit.) | [3][6] |

| Purity | >97.0% | [1][8] |

| Stability | Moisture and heat sensitive | [1] |

| InChI Key | MLQZANYFUYLJRK-UHFFFAOYSA-N | [6][9] |

Safety, Handling, and Storage: A Self-Validating Protocol

Due to its reactive nature, strict adherence to safety protocols is paramount when working with CEBF. The compound is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[5][8][10]

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate eye/face protection (safety goggles and a full-length face shield).[1][10]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dusts or mists.[1][5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the work area.[1][5]

-

Storage: CEBF is moisture and heat sensitive.[1] It must be stored in a tightly sealed container in a freezer, preferably under an inert atmosphere such as argon, to prevent degradation and maintain reactivity.[1][3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1][5]

-

Spill & First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For inhalation, move to fresh air. If ingested, rinse the mouth with water and call a poison center or doctor immediately; do not induce vomiting.[5][10]

Field-Proven Experimental Protocol

This protocol is adapted from a standard procedure and can be generalized for various alcohol substrates. [8][11]The causality behind each step is critical: triethylamine acts as a base to deprotonate the alcohol and neutralize the generated acid, while tetraethylammonium chloride serves as an abundant source of nucleophilic chloride ions to drive the reaction to completion.

Objective: To convert a secondary alcohol to its corresponding alkyl chloride with inversion of stereochemistry.

Materials:

-

This compound (CEBF) (1.3 equiv.)

-

Tetraethylammonium chloride (1.0 equiv.)

-

Triethylamine (1.3 equiv.)

-

Substrate Alcohol (1.0 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of argon.

-

Reagent Suspension: To the flask, add CEBF (1.3 mmol) and tetraethylammonium chloride (1.0 mmol). Add anhydrous DCM (2 mL) to create a suspension.

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and minimize side reactions.

-

Base Addition: In a separate vial, dissolve triethylamine (1.3 mmol) in anhydrous DCM (1 mL). Add this solution dropwise to the cooled suspension via syringe. A color change (often to yellow) may be observed.

-

Substrate Addition: In another vial, dissolve the alcohol (e.g., 3β-cholestanol, 1.0 mmol) in anhydrous DCM (1.5 mL). Add this solution dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the resulting mixture at 0 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

-

Workup & Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

-

The resulting residue can be directly purified by silica gel column chromatography. A non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) is typically effective for isolating the alkyl chloride product from the polar byproducts.

-

Advanced Applications & Future Directions

While alcohol chlorination is its primary role, the reactivity of CEBF extends to other sophisticated synthetic transformations.

Peptide & Natural Product Synthesis

CEBF has been employed as a coupling reagent, particularly in the synthesis of peptide nucleic acid (PNA) oligomers, where its high reactivity can be advantageous. [4]In this context, it activates a carboxylic acid group, making it susceptible to attack by an amine to form a stable amide bond. This positions CEBF as a specialized tool for forming sterically hindered peptide bonds where more common reagents might be less effective.

Its utility has also been showcased in the total synthesis of complex natural products like myrmicarin alkaloids, where it facilitated a key dimerization step. [4]Furthermore, it serves as an effective activating agent for hydroxy groups in Nickel-catalyzed cross-electrophile coupling reactions, enabling the formation of challenging carbon-carbon bonds. [4]

Materials Science

Structurally, CEBF is an ionic liquid, comprising a benzoxazolium cation and a tetrafluoroborate anion. [4]This has led to investigations into its potential as a hole transport material (HTM) in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), where its stability and conductivity could enhance device efficiency. [4]

Analytical Characterization: Quality Control by HPLC

Ensuring the purity and stability of CEBF is critical for reproducible results. A reverse-phase HPLC method can be employed for quality control. [12]

| Parameter | Specification |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier |

| Detector | UV (wavelength dependent on chromophore) |

| Note | For Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid. [12]|

Conclusion

This compound is a potent and specialized reagent with a well-defined role in modern organic chemistry. Its ability to perform stereospecific chlorinations of alcohols with high efficiency makes it a valuable asset for complex target-oriented synthesis. While its handling requires rigorous safety precautions due to its reactivity and corrosive nature, the results it delivers can be exceptional. For researchers and drug development professionals, CEBF represents not just a reagent, but a strategic solution for overcoming specific synthetic hurdles, particularly where control of stereochemistry is paramount. Future research may further expand its applications in catalysis, materials science, and the synthesis of novel bioactive molecules.

References

- TCI AMERICA. SAFETY DATA SHEET: this compound. [URL: https://www.tcichemicals.com/US/en/sds/C0905_US_EN.pdf]

- Benchchem. This compound | 63212-53-3. [URL: https://www.benchchem.com/product/bchm21703]

- PubChem. This compound | C9H9BClF4NO | CID 2724240. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724240]

- Tokyo Chemical Industry. This compound 63212-53-3. [URL: https://www.tcichemicals.com/IN/en/p/C0905]

- TCI AMERICA. This compound 63212-53-3. [URL: https://www.tcichemicals.com/US/en/p/C0905]

- ChemWhat. This compound CAS#: 63212-53-3. [URL: https://www.chemwhat.

- Finetech Industry Limited. This compound | cas: 63212-53-3. [URL: https://www.finetechnology-ind.com/product/63212-53-3.html]

- Tokyo Chemical Industry Co., Ltd. (APAC). This compound 63212-53-3. [URL: https://www.tcichemicals.com/APAC/en/p/C0905]

- Santa Cruz Biotechnology. This compound | CAS 63212-53-3. [URL: https://www.scbt.

- Albericio, F. et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr200071p]

- SIELC Technologies. This compound | SIELC Technologies. [URL: https://sielc.

- Fisher Scientific. SAFETY DATA SHEET: this compound. [URL: https://www.fishersci.com/sds?productName=AC389020010]

- Sigma-Aldrich. This compound | 63212-53-3. [URL: https://www.sigmaaldrich.

- Biosynth. Safety Data Sheet: this compound. [URL: https://www.biosynth.com/msds/FC60318]

- TCI Chemicals. SAFETY DATA SHEET: this compound. [URL: https://www.tcichemicals.com/assets/sds/C0905_AU_EN.pdf]

Sources

- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 2. This compound | C9H9BClF4NO | CID 2724240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 63212-53-3 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAS: 63212-53-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 63212-53-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 63212-53-3 [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound | 63212-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. This compound | SIELC Technologies [sielc.com]

Unambiguous Structure Elucidation of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate: A Multi-technique Spectroscopic and Crystallographic Approach

Abstract

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, a reactive intermediate with significant applications in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven methodology that integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction. Beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices and presents a self-validating system for achieving unambiguous structural confirmation.

Introduction: The "Why" Behind the Structure

This compound (C₉H₉BClF₄NO) is a member of the versatile class of benzoxazolium salts.[1][2] These compounds are not merely chemical curiosities; they are powerful reagents in organic synthesis, often employed as activating agents for carboxylic acids in peptide synthesis and as precursors for other functionalized benzoxazoles.[1] Benzoxazole derivatives, in a broader sense, are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[3]

The precise three-dimensional arrangement of atoms in this compound dictates its reactivity, stability, and ultimately its utility. An incomplete or erroneous structural assignment can lead to failed syntheses, misinterpreted biological data, and wasted resources. Therefore, a rigorous and multi-faceted approach to its structure elucidation is not just an academic exercise but a critical necessity for its effective and safe application. This guide presents a logical workflow, demonstrating how complementary analytical techniques provide a synergistic and definitive structural proof.

The Strategic Workflow: A Symphony of Analytical Techniques

The structure elucidation of an unknown compound, or the confirmation of a newly synthesized one, is akin to solving a complex puzzle. Each analytical technique provides a unique piece of the puzzle, and only by combining them can the full picture be revealed. Our strategy for this compound is based on a logical progression from compositional and connectivity information to the definitive three-dimensional structure.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Defining the Molecular Formula

Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high-resolution instrumentation, the elemental composition of the cation. As a pre-formed salt, this compound is ideally suited for electrospray ionization (ESI), a soft ionization technique that preserves the intact cation.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound (approximately 10 µg/mL) is prepared in acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source is used.

-

Ionization Mode: Positive ion mode is selected to detect the [C₉H₉ClNO]⁺ cation.

-

Data Acquisition: Data is acquired over a mass range of m/z 50-500.

-

Calibration: The instrument is calibrated using a standard calibrant mixture to ensure high mass accuracy.

Data Interpretation: From Mass-to-Charge Ratio to Formula

The ESI-HRMS spectrum is expected to show a prominent peak for the cationic component of the salt. The tetrafluoroborate anion [BF₄]⁻ would be observed in negative ion mode.

| Parameter | Expected Value | Interpretation |

| Observed m/z | 182.0367 | Corresponds to the [C₉H₉³⁵ClNO]⁺ cation. |

| Calculated m/z | 182.0373 | For [C₉H₉³⁵ClNO]⁺. |

| Mass Accuracy | < 3 ppm | Confirms the elemental composition. |

| Isotope Pattern | A peak at m/z 184.0338 with ~32% intensity relative to the 182.0367 peak. | The characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1). |

This high-resolution data provides the unambiguous elemental composition of the cation as C₉H₉ClNO, a critical first piece of the structural puzzle. The presence of the quaternary ammonium cation is strongly suggested by the intense signal in positive ESI-MS.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a complete picture of this compound, a suite of NMR experiments is required.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Approximately 10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR: To identify the types and number of protons and their neighboring environments.

-

¹³C NMR: To identify the number and types of carbon atoms (e.g., aromatic, aliphatic, quaternary).

-

¹⁹F NMR: To characterize the tetrafluoroborate anion.

-

¹¹B NMR: To further confirm the nature of the tetrafluoroborate anion.

-

Data Interpretation: A Detailed Look at the Structure

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals the hydrogen environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.1 - 8.4 | Multiplet | 4H | Ar-H | Protons on the benzene ring, deshielded by the fused heterocyclic system. |

| 4.65 | Quartet | 2H | N-CH₂ -CH₃ | Methylene protons adjacent to the positively charged nitrogen and a methyl group. |

| 1.55 | Triplet | 3H | N-CH₂-CH₃ | Methyl protons adjacent to a methylene group. |

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum provides insight into the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 165.2 | C -Cl | Quaternary carbon attached to both nitrogen and chlorine, highly deshielded. |

| 145.8 | Ar-C -O | Aromatic quaternary carbon attached to oxygen. |

| 130.1 - 115.4 | Ar-C H | Aromatic carbons bearing protons. |

| 112.9 | Ar-C -N | Aromatic quaternary carbon attached to nitrogen. |

| 42.3 | N-CH₂ -CH₃ | Aliphatic carbon attached to the positively charged nitrogen. |

| 13.8 | N-CH₂-CH₃ | Aliphatic methyl carbon. |

¹⁹F and ¹¹B NMR: These experiments confirm the identity of the counter-ion.

-

¹⁹F NMR: A sharp singlet is expected around -150 ppm, characteristic of the symmetrical tetrafluoroborate anion.

-

¹¹B NMR: A quintet (due to coupling with four equivalent fluorine atoms) is expected around -1.0 ppm, further confirming the [BF₄]⁻ structure.

The combined NMR data allows for the assembly of the 2-Chloro-3-ethylbenzoxazolium cation, as illustrated below.

Caption: Connectivity of the this compound ion pair.

FTIR Spectroscopy: Probing the Vibrational Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the molecular environment.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation: Identifying Key Functional Groups

| Frequency (cm⁻¹) | Vibration | Interpretation |

| ~3100-3000 | C-H stretch | Aromatic C-H stretching vibrations. |

| ~2980-2850 | C-H stretch | Aliphatic C-H stretching from the ethyl group. |

| ~1610, 1480 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1650 | C=N⁺ stretch | Stretching of the iminium-like bond in the oxazolium ring.[6] |

| ~1250 | C-O-C stretch | Asymmetric stretching of the aryl-ether linkage. |

| ~1000-1100 (very broad, strong) | B-F stretch | Characteristic strong absorption of the tetrafluoroborate anion. |

| ~750 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

The FTIR spectrum corroborates the presence of the aromatic system, the aliphatic ethyl group, the C-O and C-Cl bonds, and most notably, the strong, broad absorbance for the [BF₄]⁻ anion, which is often a defining feature in the IR spectra of such salts.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS, NMR, and FTIR provides a compelling and self-consistent structural assignment, only single-crystal X-ray diffraction can provide the absolute, unambiguous three-dimensional structure in the solid state.[7] It reveals precise bond lengths, bond angles, and the spatial arrangement of the cation and anion in the crystal lattice.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Suitable single crystals are grown, often by slow evaporation of a solvent such as ethanol or an acetonitrile/ether mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to achieve the best fit between the calculated and observed diffraction patterns.[8][9]

Data Interpretation: Visualizing the Molecule in 3D

The X-ray structure would be expected to confirm:

-

The planarity of the benzoxazolium ring system.

-

The precise C-Cl, C-O, C-N, and C-C bond lengths and angles, confirming the covalent structure deduced from NMR.

-

The tetrahedral geometry of the [BF₄]⁻ anion.

-

The packing of the ions in the crystal lattice.

The results from X-ray crystallography serve as the ultimate validation of the structural hypothesis built from spectroscopic data.

Conclusion: A Self-Validating Structural Dossier

References

-

Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 341–345. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Southampton. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

-

JETIR. (2019). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. Journal of Emerging Technologies and Innovative Research, 6(6). Available at: [Link]

-

Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved from [Link]

-

Zakharychev, V. V., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Molecules, 29(1), 245. Available at: [Link]

-

Goh, J. B., et al. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 12(8), 775-787. Available at: [Link]

-

Murugesan, V., et al. (2015). Pharmacological investigation of 2-aminobenzothiazolium-4-methylbenzenesulphonate: Synthesis, spectral characterization and structural elucidation. Journal of Photochemistry and Photobiology B: Biology, 151, 248-255. Available at: [Link]

Sources

- 1. This compound | 63212-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. jetir.org [jetir.org]

- 4. University of Southampton - Mass Spectrometry - Help - Interpretation of Spectre [southampton.ac.uk]

- 5. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 2-Chloro-3-ethylbenzoxazolium Tetrafluoroborate: Synthesis, Mechanisms, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, a versatile and highly reactive reagent in modern organic synthesis. This document delves into the fundamental physicochemical properties, a detailed synthetic protocol for its preparation, and the mechanistic underpinnings of its function as a powerful activating agent. Core applications, including the dehydration of alcohols and activation of carboxylic acids, are presented with field-tested experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities for efficient and controlled chemical transformations.

Core Compound Characteristics

This compound, often utilized as a Mukaiyama reagent, is a stable, crystalline solid that serves as a potent electrophilic activating agent. Its utility stems from the highly electrophilic C2 carbon of the benzoxazolium ring, which readily reacts with nucleophiles such as alcohols and carboxylates.

Physicochemical and Safety Data

A summary of the key quantitative and safety data for the reagent is provided below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BClF₄NO | [1][2][3] |

| Molecular Weight | 269.43 g/mol | [1][2][3] |

| CAS Number | 63212-53-3 | [1][3][4] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 187-190 °C | [4] |

| Key Synonyms | 3-Ethyl-2-chlorobenzoxazolium tetrafluoroborate | [4] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | |

| Storage Conditions | Store under inert gas, moisture and heat sensitive, keep frozen (<0°C) |

Synthesis of the Reagent

The preparation of this compound is a critical first step for its application. The synthesis proceeds in two main stages: N-alkylation of the benzoxazolone precursor followed by chlorination to form the reactive salt.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title reagent.

Experimental Protocol: Synthesis of 3-Ethyl-2-benzoxazolone (Precursor)

Causality: The first step involves the N-alkylation of 2-benzoxazolone. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is crucial to deprotonate the nitrogen atom of the benzoxazolone, forming a potent nucleophile that readily attacks the ethyl iodide.

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF under an argon atmosphere, add 2-benzoxazolone (1.0 equivalent) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield 3-Ethyl-2-benzoxazolone.

Experimental Protocol: Synthesis of this compound

Causality: The conversion of the stable benzoxazolone precursor to the highly reactive 2-chloro salt is achieved using a chlorinating agent like phosgene or a safer alternative such as oxalyl chloride. This step forms a reactive intermediate which is then treated with tetrafluoroboric acid to yield the final, stable tetrafluoroborate salt.

-

Dissolve 3-Ethyl-2-benzoxazolone (1.0 equivalent) in anhydrous dichloromethane under an argon atmosphere.

-

Cool the solution to 0 °C and add a solution of oxalyl chloride (1.1 equivalents) in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Cool the mixture to 0 °C and slowly add tetrafluoroboric acid (48% in water, 1.1 equivalents).

-

The product will precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white crystalline solid.

Mechanism of Action: Electrophilic Activation

The reactivity of this compound is centered on its ability to act as an excellent leaving group precursor. Nucleophilic attack at the C2 position displaces the chloride, forming a new, highly activated intermediate. This principle underpins its utility in a wide range of chemical transformations.[5]

Activation of Alcohols

When an alcohol is treated with the reagent in the presence of a base, the alkoxide attacks the C2 carbon. This forms an alkoxybenzoxazolium intermediate, which is now highly activated towards nucleophilic substitution. The oxygen of the original alcohol is part of an excellent leaving group (3-ethyl-2-benzoxazolone). A subsequent Sₙ2 attack by a nucleophile (e.g., a halide from a salt like tetraethylammonium chloride) results in the formation of the substituted product with inversion of configuration.[6]

Caption: Mechanism of alcohol activation and substitution.

Key Applications and Protocols

Conversion of Alcohols to Alkyl Chlorides

This reagent provides a mild and efficient method for the conversion of primary and secondary alcohols into their corresponding chlorides, often with high stereospecificity (inversion of configuration).[6]

Causality: This protocol demonstrates the stereospecific conversion of a secondary alcohol. Triethylamine acts as the base to generate the alkoxide and to neutralize the acid formed during the reaction. Tetraethylammonium chloride serves as the chloride source for the Sₙ2 displacement.

-

To a stirred suspension of this compound (1.3 mmol) and tetraethylammonium chloride (1.0 mmol) in dichloromethane (2 mL) cooled to 0 °C, add triethylamine (1.3 mmol) in dichloromethane (1 mL) under an argon atmosphere.

-

To the resulting yellow suspension, add a solution of 3β-cholestanol (1.0 mmol) in dichloromethane (1.5 mL) dropwise.

-

Stir the reaction mixture at 0 °C for an additional 4 hours.

-

Evaporate the solvent under reduced pressure.

-

Directly purify the residue by silica gel chromatography (eluting with hexane) to give the chlorinated product in high yield.

Analytical Characterization

Verification of the reagent's identity and purity is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods.

HPLC Analysis

The compound can be analyzed by reverse-phase (RP) HPLC.[7]

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

NMR Spectroscopy

NMR data is essential for structural confirmation. Representative spectral data can be obtained from commercial suppliers or spectral databases.[2]

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, and aromatic protons corresponding to the benzoxazole ring system.

-

¹³C NMR: Signals for the ethyl group carbons, the aromatic carbons, and the key electrophilic C2 carbon of the benzoxazolium ring are expected.[2]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Mukaiyama, T. New Synthetic Methods Based on the Onium Salts of Aza-Arenes. Angew. Chem., Int. Ed. Engl., 1979, 18, 707. [Link]

-

SIELC Technologies. This compound. [Link]

-

ChemWhat. This compound. [Link]

Sources

- 1. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H9BClF4NO | CID 2724240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Author: T. Mukaiyama [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | SIELC Technologies [sielc.com]

Spectral data (NMR, IR) of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

An In-depth Technical Guide to the Spectral Data of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of this compound (CAS: 63212-53-3). As a significant reagent in modern organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic methods is paramount for its effective application.[1] This document delves into the interpretation of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, offering field-proven insights into the causality behind experimental observations. The protocols described herein are designed as self-validating systems to ensure technical accuracy and reproducibility, forming an essential resource for researchers utilizing this versatile compound.

Introduction and Significance

This compound is a heterocyclic salt with the chemical formula C₉H₉BClF₄NO and a molecular weight of 269.43 g/mol .[2][3] It is widely recognized for its utility as a powerful activating agent in a variety of chemical transformations. Notably, it facilitates the conversion of alcohols to alkyl chlorides under mild conditions and is employed in the stereospecific dehydration of ketones.[1] The tetrafluoroborate counter-ion enhances the reagent's stability and solubility in common organic solvents, making it a preferred choice in complex synthetic pathways.[1]

Given its role in facilitating nuanced chemical reactions, precise characterization is critical. Spectroscopic analysis provides the foundational data for confirming the compound's identity, purity, and reactivity. This guide serves to elucidate the key spectral features of this compound, bridging theoretical principles with practical application.

Molecular Structure and Spectroscopic Correlation

The structure of this compound is defined by a planar benzoxazolium cationic core, an N-ethyl substituent, a reactive chloro group at the C2 position, and an inorganic tetrafluoroborate anion. Each of these components imparts a unique signature in its IR and NMR spectra.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by distinct peaks corresponding to its aromatic, heterocyclic, and aliphatic components, as well as the strong absorption from the tetrafluoroborate anion.

Table 1: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium | Aromatic C-H Stretch | Vibrations of the C-H bonds on the benzene ring. |

| 2990-2850 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of C-H bonds in the ethyl group (-CH₂- and -CH₃). |

| 1640-1620 | Strong | C=N⁺ Stretch (Iminium) | Characteristic stretching vibration of the carbon-nitrogen double bond within the oxazolium ring. |

| 1600, 1475 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |

| 1250-1200 | Strong | Aryl-O Stretch | Asymmetric C-O-C stretching vibration of the aryl ether group within the oxazole ring. |

| 1100-1000 | Very Strong, Broad | B-F Stretch (BF₄⁻) | A prominent and characteristic broad absorption due to the stretching vibrations of the B-F bonds.[1] |

| 780-740 | Strong | Aromatic C-H Bend (ortho-disubstituted) | Out-of-plane bending of C-H bonds on the benzene ring, indicative of 1,2-disubstitution. |

| 700-600 | Medium | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |

Expertise & Experience: The most diagnostic feature in the IR spectrum is the very strong, broad band between 1100-1000 cm⁻¹. Its presence is a definitive indicator of the tetrafluoroborate anion. The C=N⁺ stretch around 1630 cm⁻¹ confirms the integrity of the benzoxazolium core, which is the reactive heart of the molecule. The absence of an O-H band (around 3200-3600 cm⁻¹) or C=O band (around 1700 cm⁻¹) is a crucial check for purity, indicating the absence of hydrolysis or starting material contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation. Spectral data is available from vendors such as Sigma-Aldrich.[2]

¹H NMR Spectroscopy

Proton NMR reveals the electronic environment of each hydrogen atom. The spectrum is anticipated to show three distinct regions: the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-7.8 | m | 4H | Ar-H | Protons on the benzene ring are deshielded due to the aromatic ring current and the electron-withdrawing effect of the fused oxazolium ring. |

| ~4.8 | q | 2H | -N-CH₂-CH₃ | Methylene protons are adjacent to the electron-withdrawing nitrogen atom and are split into a quartet by the three neighboring methyl protons. |

| ~1.6 | t | 3H | -N-CH₂-CH₃ | Methyl protons are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectroscopy

Carbon NMR provides a count of the unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C2 (C-Cl) | The C2 carbon is significantly deshielded due to its attachment to the electronegative chlorine and nitrogen atoms. |

| ~145-120 | Ar-C | Aromatic carbons of the benzene ring, with bridgehead carbons appearing at the lower field end. |

| ~115 | Ar-C | Aromatic carbons of the benzene ring. |

| ~45 | -N-CH₂- | Methylene carbon attached to the nitrogen atom. |

| ~14 | -CH₃ | Methyl carbon of the ethyl group, typically found in the upfield region. |

Experimental Protocols for Spectral Acquisition

The following protocols describe standardized, self-validating methodologies for obtaining high-quality IR and NMR spectra.

Sample Handling and Preparation

Trustworthiness: this compound is hygroscopic and harmful if swallowed or in contact with skin. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

NMR Sample: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is an excellent solvent for polar salts).

-

Cap the tube and vortex gently until the sample is fully dissolved. The use of a solvent containing a known internal standard (like tetramethylsilane, TMS) is crucial for accurate chemical shift referencing.

-

IR Sample (ATR): Place a small, representative amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. No further preparation is needed.

FT-IR Spectroscopy Protocol

-

Instrument Setup: Turn on the FT-IR spectrometer and allow the source and detector to stabilize.

-

Background Scan: With the clean, empty ATR crystal in place, perform a background scan. This is a critical self-validation step that subtracts the absorbance of atmospheric CO₂ and H₂O, as well as the crystal itself, from the final sample spectrum.

-

Sample Analysis: Apply the sample to the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

NMR Spectroscopy Protocol

-

Instrument Setup: Insert the prepared NMR tube into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field. Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Data Processing: Apply Fourier transformation to the raw data (FID). Phase the spectra correctly and perform a baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or the TMS signal to 0 ppm.

Workflow for Spectroscopic Analysis

The logical flow from material handling to final data interpretation is crucial for reliable characterization.

Caption: Workflow for the complete spectroscopic characterization of the title compound.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2724240, this compound. Retrieved from [Link]

-

ChemWhat (n.d.). This compound CAS#: 63212-53-3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

This guide provides a comprehensive overview of the solubility and stability of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available technical data with practical insights to ensure its effective and safe utilization in the laboratory.

Introduction: A Potent and Reactive Electrophile

This compound, often referred to as Bock's reagent, is a powerful electrophilic chlorinating agent. Its utility in synthetic chemistry is primarily centered on the activation of carboxylic acids for the formation of esters and amides, and the conversion of alcohols to chlorides. The benzoxazolium core imparts a high degree of reactivity, making it a valuable tool for a range of chemical transformations. Understanding its solubility and stability is paramount for optimizing reaction conditions and ensuring reproducible outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 63212-53-3 | [1][2] |

| Molecular Formula | C₉H₉BClF₄NO | [1] |

| Molecular Weight | 269.43 g/mol | [1] |

| Appearance | White to off-white or beige crystalline powder | |

| Melting Point | 187-190 °C (decomposes) |

Solubility Profile: A Qualitative Assessment

Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its applications and safety data sheets, a qualitative understanding of its solubility can be established.

Key Observations:

-

Polar Aprotic Solvents: It is frequently used in polar aprotic solvents such as dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN).[3][4] In many applications, it is used as a suspension, which suggests that its solubility in these solvents may be limited.[3]

-

Protic Solvents: Due to its high reactivity and moisture sensitivity, it is not recommended for use in protic solvents like water, methanol, or ethanol, as it will readily undergo hydrolysis.

-

Aqueous Solubility: The compound is expected to have low aqueous solubility and will decompose upon contact with water.

The following table provides a qualitative summary of the solubility of this compound.

| Solvent | Qualitative Solubility | Rationale/Source(s) |

| Dichloromethane | Low to moderate | Used as a suspension in experimental procedures.[3] |

| Acetonitrile | Likely low to moderate | A common solvent for similar reagents.[4] |

| Water | Insoluble (decomposes) | Highly reactive with water (hygroscopic).[5] |

| Alcohols (Methanol, Ethanol) | Insoluble (decomposes) | Reacts with hydroxyl groups. |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following gravimetric method is recommended:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Stir the suspension at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed vial.

-

Evaporate the solvent under reduced pressure.

-

Dry the remaining solid to a constant weight.

-

The mass of the dissolved solid can then be determined by subtracting the initial mass of the vial from the final mass.

-

-

Calculation:

-

Calculate the solubility in g/L or mol/L.

-

Caption: Proposed hydrolysis pathway of the benzoxazolium cation.

Experimental Protocol for Stability Assessment

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to monitor the stability of this compound over time under various conditions. [4]

-

Sample Preparation:

-

Prepare solutions of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration.

-

Aliquot the solutions into separate vials for each test condition (e.g., different temperatures, exposure to light, controlled humidity).

-

-

Incubation:

-

Store the vials under the specified conditions.

-

-

Time-Point Analysis:

-

At regular intervals, withdraw a sample from each vial.

-

Analyze the samples by RP-HPLC.

-

-

Data Analysis:

-

Quantify the peak area of the parent compound and any degradation products.

-

Plot the concentration of the parent compound as a function of time to determine the degradation kinetics and half-life.

-

Safe Handling and Storage

Given its hazardous nature, strict adherence to safety protocols is essential when working with this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere. * Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Conclusion

This compound is a highly reactive and useful reagent in organic synthesis. While quantitative data on its solubility and stability are limited, a thorough understanding of its qualitative properties and adherence to proper handling and storage procedures are critical for its successful application. The experimental protocols outlined in this guide provide a framework for researchers to determine specific solubility and stability parameters as needed for their individual applications.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound (C0905).

- SIELC Technologies. (2018). This compound.

- PubChem. (n.d.). This compound.

- ChemWhat. (n.d.). This compound CAS#: 63212-53-3.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- Fisher Scientific. (2021).

- AstaTech, Inc. (n.d.). This compound.

Sources

- 1. This compound | C9H9BClF4NO | CID 2724240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | 63212-53-3 | TCI AMERICA [tcichemicals.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. This compound 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

This guide provides comprehensive safety and handling protocols for this compound (CAS No: 63212-53-3), a reactive reagent utilized in specialized synthetic chemistry. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of laboratory safety.

Understanding the Core Hazard: Reactivity and Corrosivity

This compound is not merely a benign laboratory chemical; it is a highly reactive compound whose hazards stem directly from its chemical structure. The core of the molecule is a benzoxazolium cation, an electron-deficient heterocyclic system. The presence of a chlorine atom at the 2-position makes this position highly susceptible to nucleophilic attack.

Causality of Hazard: This inherent reactivity is the primary driver of its toxicological and corrosive properties. When the compound comes into contact with moisture, such as humidity in the air or water on the skin and mucous membranes, it can hydrolyze. More critically, it will readily react with nucleophilic functional groups found in biological macromolecules like proteins and enzymes. This indiscriminate reactivity leads to cellular damage, manifesting as severe skin burns, eye damage, and toxicity if ingested or absorbed.[1] Understanding this mechanism underscores the necessity of the stringent handling protocols outlined below.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] A summary of its primary hazards is essential for a rapid risk assessment.

GHS Hazard Summary Table

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1] |

Note: The variability in categorization (e.g., Category 3/4) reflects data from different suppliers. A conservative approach, assuming the higher hazard level, is always recommended.

Physical and Chemical Properties Table

| Property | Value | Source |

| Molecular Formula | C₉H₉BClF₄NO | PubChem[2] |

| Molecular Weight | 269.43 g/mol | PubChem[2] |

| Appearance | White to beige crystals or crystalline powder | ChemicalBook |

| Melting Point | 131°C to 190°C (Varies by source) | ChemicalBook, ChemWhat[4] |

| Stability | Stable under recommended storage conditions. Moisture sensitive. | TCI Chemicals[5] |

| Incompatibilities | Strong oxidizing agents, water/moisture. | Fisher Scientific[1] |

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management involves implementing a hierarchy of controls. This framework prioritizes the most effective measures to minimize exposure.

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls (Primary Barrier)